molecular formula C12H21NO4S B13870755 Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate CAS No. 1227610-33-4

Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13870755
CAS No.: 1227610-33-4
M. Wt: 275.37 g/mol
InChI Key: GLXGICDBTZMSAD-UHFFFAOYSA-N
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Description

Ethyl 7-(methylsulfonyl)-7-azaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interactions of spirocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

1227610-33-4

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

ethyl 7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21NO4S/c1-3-17-11(14)10-8-12(9-10)4-6-13(7-5-12)18(2,15)16/h10H,3-9H2,1-2H3

InChI Key

GLXGICDBTZMSAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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